3-Nitrobenzene-1-sulfonyl iodide
Description
3-Nitrobenzene-1-sulfonyl iodide is an aromatic sulfonyl iodide derivative featuring a nitro group at the meta-position relative to the sulfonyl iodide moiety. This compound is characterized by its electron-withdrawing nitro group, which enhances the electrophilicity of the sulfonyl iodide functional group, making it a potent reagent in organic synthesis for sulfonylation or iodination reactions.
Properties
CAS No. |
55709-22-3 |
|---|---|
Molecular Formula |
C6H4INO4S |
Molecular Weight |
313.07 g/mol |
IUPAC Name |
3-nitrobenzenesulfonyl iodide |
InChI |
InChI=1S/C6H4INO4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H |
InChI Key |
HXAIZZQEVXFEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzene-1-sulfonyl iodide typically involves the nitration of benzene followed by sulfonation and iodination. The process can be summarized as follows:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to yield 3-nitrobenzenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzene-1-sulfonyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: 3-Aminobenzene-1-sulfonyl iodide.
Oxidation: 3-Nitrobenzenesulfonic acid.
Scientific Research Applications
3-Nitrobenzene-1-sulfonyl iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for potential use in drug development due to its ability to modify biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitrobenzene-1-sulfonyl iodide involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The sulfonyl group can participate in various reactions, including nucleophilic substitution and oxidation. The iodide group can be easily displaced by other nucleophiles, facilitating the formation of new compounds .
Comparison with Similar Compounds
The comparison focuses on structurally or functionally related iodinated compounds, particularly those highlighted in the provided evidence.
Structural and Functional Analogues
A. Schiff Base Iodide Compounds
The Schiff base iodide compounds [m-BrBz-1-APy]I₃ (1) and [o-FBz-1-APy]I₃ (2) () share iodine as a key component but differ fundamentally in structure. These compounds exhibit high ionic conductivity due to mobile I₃⁻ anions within a crystalline framework formed by Schiff base cations. Key comparisons include:
Key Differences :
- Conductivity Mechanism : The Schiff base compounds rely on iodide ion migration within channeled crystal structures , whereas this compound’s conductivity (if any) would depend on its molecular packing and iodine mobility, which remains unexplored.
- Synthetic Utility : The Schiff base compounds are designed for energy applications, while this compound is primarily a reagent for chemical transformations.
B. Iodide-Based Biological Agents and discuss spirochete resistance to iodine-iodide potassium solutions and arsenical drugs.
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